molecular formula C13H19BrN2O2S B14457347 1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea CAS No. 73953-63-6

1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea

Cat. No.: B14457347
CAS No.: 73953-63-6
M. Wt: 347.27 g/mol
InChI Key: MXRIEKOPJRWYRS-UHFFFAOYSA-N
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Description

1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a bromophenyl group, a diethoxyethyl group, and a thiourea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea typically involves the reaction of m-bromophenyl isothiocyanate with 2,2-diethoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and thiourea groups could play a role in binding to these targets, while the diethoxyethyl group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2,2-diethoxyethyl)-2-thiourea: Lacks the bromine atom, which might affect its reactivity and biological activity.

    1-(m-Chlorophenyl)-3-(2,2-diethoxyethyl)-2-thiourea: Contains a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

    1-(m-Bromophenyl)-3-(2,2-dimethoxyethyl)-2-thiourea: Has methoxy groups instead of ethoxy groups, which could influence its solubility and reactivity.

Uniqueness

1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea is unique due to the presence of the bromophenyl group, which can participate in various chemical reactions, and the diethoxyethyl group, which can affect the compound’s physical properties. These features make it a versatile compound for research and industrial applications.

Properties

CAS No.

73953-63-6

Molecular Formula

C13H19BrN2O2S

Molecular Weight

347.27 g/mol

IUPAC Name

1-(3-bromophenyl)-3-(2,2-diethoxyethyl)thiourea

InChI

InChI=1S/C13H19BrN2O2S/c1-3-17-12(18-4-2)9-15-13(19)16-11-7-5-6-10(14)8-11/h5-8,12H,3-4,9H2,1-2H3,(H2,15,16,19)

InChI Key

MXRIEKOPJRWYRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC(=S)NC1=CC(=CC=C1)Br)OCC

Origin of Product

United States

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